N-(1-Pyrene)iodoacetamide

Catalog No.
S592095
CAS No.
76936-87-3
M.F
C18H12INO
M. Wt
385.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Pyrene)iodoacetamide

CAS Number

76936-87-3

Product Name

N-(1-Pyrene)iodoacetamide

IUPAC Name

2-iodo-N-pyren-1-ylacetamide

Molecular Formula

C18H12INO

Molecular Weight

385.2 g/mol

InChI

InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21)

InChI Key

CVEFIQVNOAJGDW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI

Synonyms

1-PIAA, N-(1-pyrene)iodoacetamide, N-(1-pyrenyl)iodoacetamide, N-pyrenylcarboxyamidomethyl, NPCAM

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI

Labeling Biomolecules:

N-(1-Pyrenyl)iodoacetamide (PIA) is a valuable tool in bioconjugation, a technique used to attach functional molecules to biomolecules like proteins and nucleic acids. PIA is particularly useful due to its:

  • Thiol-Reactivity: PIA reacts readily with thiol (-SH) groups, commonly found in the side chains of cysteine amino acids in proteins. This specific reaction allows for targeted labeling without affecting other functional groups on the biomolecule [].
  • Pyrene Moiety: PIA possesses a pyrene group, a polycyclic aromatic hydrocarbon with unique photophysical properties. Pyrene exhibits strong fluorescence, making PIA-labeled biomolecules easily detectable using fluorescence microscopy or spectroscopy techniques [].

This combination of properties makes PIA ideal for various labeling applications, including:

  • Protein Localization and Tracking: PIA can be used to label specific proteins within living cells, allowing researchers to visualize their localization and movement in real-time using fluorescence microscopy [].
  • Protein-Protein Interactions: PIA labeling can be employed to study protein-protein interactions by attaching the molecule to one protein and then observing its interaction with another protein using co-immunoprecipitation or fluorescence resonance energy transfer (FRET) techniques [].
  • Nucleic Acid Labeling: While less common, PIA can also be used to label nucleic acids like DNA and RNA by exploiting the reactivity of PIA with thiol-modified nucleotides [].

Studying Protein Environment and Dynamics:

The pyrene group in PIA exhibits unique fluorescence properties that are sensitive to its surrounding environment. This sensitivity makes PIA a valuable tool for studying:

  • Protein Microenvironment: The fluorescence intensity and lifetime of the pyrene group can be affected by factors like polarity, hydrophobicity, and viscosity of the protein's surrounding environment, providing insights into the protein's local folding and dynamics [].
  • Protein Conformational Changes: Changes in protein conformation can alter the environment surrounding the pyrene group, leading to measurable changes in fluorescence properties. This allows researchers to monitor protein conformational changes in response to various stimuli [].

Other Applications:

Beyond the mentioned applications, PIA's unique properties are being explored in other areas of scientific research, including:

  • Development of Biosensors: PIA can be incorporated into biosensor designs to detect specific analytes, such as biomolecules or environmental pollutants, by utilizing the changes in its fluorescence properties upon binding to the target molecule [].
  • Single-Molecule Studies: The sensitivity of PIA's fluorescence allows for the detection of single biomolecules, enabling researchers to investigate their behavior at the individual molecule level [].

N-(1-Pyrene)iodoacetamide is a thiol-reactive fluorescent probe widely utilized in biochemical research, particularly for studying protein interactions and dynamics. This compound features a pyrene moiety, known for its strong fluorescence properties, which enhances visibility in various assays. The chemical formula of N-(1-pyrene)iodoacetamide is C₁₈H₁₂INO, and it is characterized by its ability to label cysteine residues in proteins, making it a valuable tool for investigating the structure and function of actin and other proteins involved in cellular processes.

PIA acts as a conjugation tool for biomolecules. The pyrene moiety serves as a fluorescent reporter, while the iodoacetamide group facilitates covalent attachment to thiol groups. Once attached, the fluorescence properties of the pyrene moiety can be used to monitor changes in the local environment surrounding the biomolecule. For example, researchers can use PIA to study protein-protein interactions by observing changes in pyrene fluorescence upon complex formation [].

N-(1-Pyrene)iodoacetamide primarily reacts with thiol groups in cysteine residues. The reaction mechanism involves the formation of a covalent bond between the iodine atom of the iodoacetamide group and the sulfur atom of the thiol, resulting in a stable conjugate. This reaction allows for the selective labeling of proteins, enabling subsequent studies on their conformational changes and interactions. The fluorescence emitted by the pyrene moiety increases significantly upon polymerization of actin filaments, which is crucial for understanding actin dynamics in cellular structures .

The biological activity of N-(1-Pyrene)iodoacetamide is primarily linked to its role as a fluorescent probe for actin studies. Upon conjugation with actin, the fluorescence intensity increases significantly, allowing researchers to monitor polymerization kinetics and interactions with various binding proteins such as myosin and cofilin. The compound has been shown to enhance fluorescence by up to 25 times during actin polymerization, making it an effective tool for real-time monitoring of cytoskeletal dynamics .

Synthesis of N-(1-Pyrene)iodoacetamide typically involves the following steps:

  • Preparation of Pyrene Derivative: The pyrene moiety is first synthesized or acquired.
  • Formation of Iodoacetamide: Iodoacetamide is prepared through the reaction of acetamide with iodine.
  • Coupling Reaction: The pyrene derivative is then reacted with iodoacetamide under controlled conditions to yield N-(1-Pyrene)iodoacetamide.

This synthetic route allows for the incorporation of the fluorescent pyrene group into the iodoacetamide scaffold, facilitating its application in biological studies .

Interaction studies using N-(1-Pyrene)iodoacetamide focus on how it binds to actin and other proteins. The binding kinetics can be assessed through changes in fluorescence intensity, which provides insights into protein conformational changes upon binding. For instance, studies have shown that myosin binding reduces fluorescence due to steric clashes that expose the pyrene to solvent, thereby quenching its signal .

Several compounds exhibit similar properties or applications as N-(1-Pyrene)iodoacetamide. Below are some notable examples:

Compound NameStructure TypeUnique Features
N-(1-Pyrenyl)maleimideFluorescent ProbeReacts with thiols; used for labeling proteins
5-IodoacetamidofluoresceinFluorescent ProbeSimilar reactivity; used for live-cell imaging
7-Amino-4-methylcoumarin-3-acetic acidFluorescent ProbeDifferent spectral properties; used in various assays

Uniqueness of N-(1-Pyrene)iodoacetamide

N-(1-Pyrene)iodoacetamide stands out due to its strong fluorescence enhancement upon actin polymerization, making it particularly effective for studying cytoskeletal dynamics. Its specific reactivity with cysteine residues allows for targeted labeling that is crucial in understanding protein interactions within complex biological systems .

XLogP3

4.9

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

76936-87-3

Wikipedia

N-(1-Pyrenyl)iodoacetamide

Dates

Last modified: 08-15-2023

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